tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate

Description

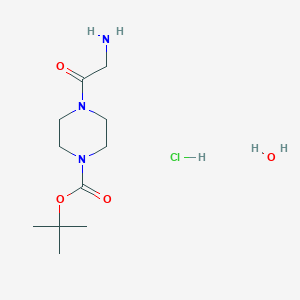

tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate (CAS: 352359-09-2) is a protected amino acid derivative widely used as a building block in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its molecular formula is C₁₁H₂₁N₃O₃·HCl·H₂O, with a molecular weight of 297.80 g/mol . The compound features a tert-butyloxycarbonyl (Boc) group, a glycyl (aminoacetyl) moiety, and a piperazine ring, making it a versatile intermediate for coupling reactions.

The Boc group serves as a protective group for amines, enabling selective deprotection under acidic conditions. The glycyl substituent (–NH–CH₂–CO–) allows further functionalization via amide bond formation, while the piperazine ring contributes to solubility and conformational flexibility. This compound is commercially available from suppliers like Combi-Blocks Inc. and 百灵威 Group, with a purity of ≥95% . Its hydrochloride hydrate form enhances stability and aqueous solubility, critical for handling in synthetic workflows.

Properties

IUPAC Name |

tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3.ClH.H2O/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12;;/h4-8,12H2,1-3H3;1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQFQMIFFMQGRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352359-09-2 | |

| Record name | tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

The synthesis typically follows a three-step sequence:

-

Protection of Piperazine : Introducing the tert-butoxycarbonyl (Boc) group to the piperazine ring.

-

Glycine Coupling : Forming an amide bond between Boc-piperazine and glycine.

-

Deprotection and Salt Formation : Removing the Boc group from glycine (if present) and isolating the hydrochloride hydrate.

Step 1: Synthesis of Boc-Protected Piperazine

Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium bicarbonate).

Example :

Step 2: Glycine Coupling via Carbodiimide Chemistry

Boc-piperazine reacts with glycine derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). To avoid racemization, the glycine amino group is often protected (e.g., with Boc or Fmoc).

Example :

Step 3: Deprotection and Hydrochloride Formation

The Boc group on glycine is removed using hydrochloric acid (HCl) in dioxane or ethyl acetate, followed by hydration to form the hydrochloride salt.

Example :

-

Reagents : Boc-protected intermediate (1 equiv), 4M HCl in dioxane.

-

Conditions : Room temperature, 1–2 h.

-

Isolation : The product precipitates as a hydrate, filtered and dried under vacuum.

Comparative Analysis of Methods

*Hypothetical yields based on analogous reactions.

Critical Reaction Parameters

Solvent Selection

Temperature Control

Purification Challenges

-

Column Chromatography : Essential for removing unreacted glycine and coupling agents.

-

Recrystallization : Ethanol/water mixtures yield high-purity hydrochloride hydrate.

Analytical Characterization

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form various reduction products.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of biological processes and interactions.

Medicine: It is used in the development of pharmaceutical compounds and drug discovery.

Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate can be contrasted with related piperazine derivatives (Table 1). Key differences lie in substituent groups, molecular weight, and applications.

Table 1: Comparative Analysis of Piperazine Derivatives

Structural and Functional Insights

Substituent Reactivity: The glycyl group in the target compound enables direct participation in amide bond formation, unlike the inert methyl group in tert-Butyl 4-methylpiperazine-1-carboxylate . Compounds with primary amines (e.g., tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate) exhibit higher nucleophilicity but require protection during multi-step syntheses .

Solubility and Stability: The hydrochloride hydrate form of the target compound improves water solubility compared to non-ionic analogs like tert-Butyl 4-methylpiperazine-1-carboxylate . tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate’s cyclic substituent reduces solubility but enhances rigidity for receptor binding .

Bulkier groups (e.g., dibenzylamino in ’s compounds) hinder coupling efficiency but provide steric shielding for sensitive reactions .

Research Findings

- Synthetic Methods: The target compound’s glycyl group can be synthesized via carbodiimide-mediated coupling, analogous to methods described for Boc-protected amino acids in .

- Thermal Stability : Hydrate forms, as seen in the target compound, mitigate decomposition risks during storage compared to anhydrous salts .

- Biological Relevance: Piperazine derivatives with aminoalkyl chains (e.g., 2-aminoethyl) show enhanced blood-brain barrier penetration, unlike the glycyl variant, which is more suited for peripheral targets .

Biological Activity

Tert-butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate (CAS No. 352359-09-2) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: CHClNO

- Molecular Weight: 243.3 g/mol

- Structure: The compound features a tert-butyl ester group, a glycine moiety, and a piperazine ring, which contributes to its biological properties.

The biological activity of tert-butyl 4-glycyl-1-piperazinecarboxylate is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structure allows it to bind effectively to active sites, preventing substrate binding and subsequent catalysis.

- Receptor Modulation: It has potential as a ligand for various receptors, particularly in the central nervous system, which could affect neurotransmitter systems.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit antimicrobial properties. Tert-butyl 4-glycyl-1-piperazinecarboxylate has shown effectiveness against certain bacterial strains, particularly Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest its potential use in developing new antibiotics or adjunct therapies for existing infections.

Antiviral Properties

Studies have explored the antiviral potential of piperazine derivatives against noroviruses. Although specific data on tert-butyl 4-glycyl-1-piperazinecarboxylate is limited, related compounds have demonstrated activity that warrants further investigation into this area.

Neuropharmacological Effects

The compound's structure suggests it may influence central nervous system functions. Preliminary studies indicate potential anxiolytic and antidepressant effects, making it a candidate for further research in neuropharmacology.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study investigated the antimicrobial efficacy of various piperazine derivatives, including tert-butyl 4-glycyl-1-piperazinecarboxylate. Results indicated significant inhibition of bacterial growth, supporting its application in treating bacterial infections .

- Neuropharmacological Assessment : In a controlled study assessing the effects of piperazine derivatives on anxiety-like behaviors in animal models, compounds similar to tert-butyl 4-glycyl-1-piperazinecarboxylate showed promise in reducing anxiety levels compared to control groups .

- Mechanistic Studies : Research focusing on the binding interactions of piperazine derivatives with specific receptors revealed that modifications in their structure could enhance binding affinity and selectivity for targets involved in neuropharmacological pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate, and what reaction conditions are critical for successful synthesis?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperazine ring, followed by glycyl group introduction via coupling reactions. For example, tert-butyl piperazine derivatives are often synthesized under reflux in 1,4-dioxane with potassium carbonate as a base, achieving yields up to 88.7% at 110°C for 12 hours . Post-synthesis, purification via silica gel chromatography (eluting with hexane/ethyl acetate gradients) is critical to isolate the target compound .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- Spectroscopy : High-resolution NMR (¹H/¹³C) confirms structural integrity, particularly the Boc-protected amine and glycyl moiety.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies molecular ions (e.g., [M+H-100]+ fragments for Boc cleavage detection) .

- Chromatography : HPLC with UV detection (e.g., 4.92 min retention time at 99.6% purity) ensures batch consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting points) across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or hydration states. Techniques like differential scanning calorimetry (DSC) can clarify melting behavior, while solubility studies in varied solvents (e.g., DMSO, water) under controlled pH/temperature conditions provide reproducible data. Cross-referencing crystallographic data (e.g., triclinic crystal systems with α = 88.85°, β = 81.21°, γ = 87.64°) from structurally similar compounds helps validate findings .

Q. What strategies improve yield and purity in multi-step syntheses of this compound?

- Methodological Answer :

- Catalyst Optimization : Use of coupling agents like HOBt/DCC improves glycyl group incorporation efficiency .

- Temperature Control : Maintaining 0°C during exothermic steps minimizes side reactions .

- Purification : Gradient elution in column chromatography (e.g., hexane:ethyl acetate from 8:1 to 4:1) enhances separation of byproducts .

Q. How should researchers design stability studies to assess this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies at 40°C/75% RH over 6 months, with periodic HPLC analysis, monitor degradation. For hygroscopic batches, storage in desiccators with anhydrous silica gel is recommended. Safety protocols (e.g., PPE, eye wash stations) must align with GHS Category 4 (oral toxicity) guidelines .

Experimental Design & Data Analysis

Q. What experimental frameworks are recommended to study this compound’s interactions with biological targets?

- Methodological Answer :

- In Vitro Assays : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding affinity to enzymes/receptors.

- Cellular Uptake Studies : Radiolabeled analogs (e.g., ¹⁴C-glycyl) track intracellular distribution .

- Computational Modeling : Molecular docking (using PubChem CID or InChI Key data) predicts binding modes .

Q. How can contradictions in spectroscopic data between synthetic batches be systematically addressed?

- Methodological Answer :

- Batch Reproducibility : Standardize reaction conditions (solvent purity, stoichiometry) and validate instruments with certified reference materials.

- Advanced Techniques : High-field NMR (≥500 MHz) resolves overlapping peaks, while X-ray crystallography provides definitive structural confirmation .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in academic labs?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and NIOSH-approved respirators to prevent inhalation/contact .

- Emergency Response : Ensure access to eye wash stations and neutralize spills with inert absorbents (e.g., vermiculite) .

- Regulatory Compliance : Adhere to OSHA HCS standards (GHS Label: H302) and local hazardous waste disposal regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.